2,7-Dimethyl-1,7-octadiene

Catalytic hydrodimerization Isoprene dimerization selectivity Regioselective C–C bond formation

2,7-Dimethyl-1,7-octadiene (IUPAC: 2,7-dimethylocta-1,7-diene; CAS 59840-10-7) is a branched acyclic C₁₀ diene bearing two terminal, 1,1-disubstituted double bonds separated by a tetramethylene spacer. With a molecular formula of C₁₀H₁₈ and a molecular weight of 138.25 g·mol⁻¹, it belongs to the class of non-conjugated α,ω-diolefins.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 59840-10-7
Cat. No. B14600217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethyl-1,7-octadiene
CAS59840-10-7
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC(=C)CCCCC(=C)C
InChIInChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h1,3,5-8H2,2,4H3
InChIKeyZKLZBMDZTNAIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethyl-1,7-octadiene (CAS 59840-10-7): Procurement-Grade Overview for the Branched C₁₀ Diene Intermediate


2,7-Dimethyl-1,7-octadiene (IUPAC: 2,7-dimethylocta-1,7-diene; CAS 59840-10-7) is a branched acyclic C₁₀ diene bearing two terminal, 1,1-disubstituted double bonds separated by a tetramethylene spacer [1]. With a molecular formula of C₁₀H₁₈ and a molecular weight of 138.25 g·mol⁻¹, it belongs to the class of non-conjugated α,ω-diolefins [1]. This compound is industrially accessed through the selective palladium-catalyzed reductive hydrodimerization of isoprene and serves primarily as a synthetic intermediate for branched C₁₀ dicarboxylic acids and aroma-chemical derivatives [2].

Why 2,7-Dimethyl-1,7-octadiene Cannot Be Replaced by Generic Linear or Positional Isomer Dienes in Precision Synthesis


Generic substitution of 2,7-dimethyl-1,7-octadiene with unsubstituted 1,7-octadiene or positional dimethyloctadiene isomers fails on three fronts. First, the terminal 1,1-disubstituted double bonds confer a distinct Mayr nucleophilicity parameter (N = 1.58) that governs reaction kinetics with electrophiles in a manner not replicated by mono-substituted or internal alkenes [1]. Second, isoprene hydrodimerization under formate-mediated conditions yields the 2,7-isomer with >50 mol% selectivity, whereas alternative reducing agents (e.g., formic acid) predominantly deliver the 3,6-dimethylocta-1,7-diene isomer, fundamentally altering downstream product architecture [2]. Third, the 2,7-dimethyl substitution pattern is structurally mandated for the synthesis of α,ω-branched C₁₀ diacids such as dimethyldecanedioic acid — a transformation that linear 1,7-octadiene cannot support because it lacks the requisite methyl branching . These factors are quantified in the evidence items below.

Quantitative Differentiation Evidence for 2,7-Dimethyl-1,7-octadiene: Comparator-Backed Data for Procurement Decisions


Isoprene Hydrodimerization Regioselectivity: Potassium Formate Process Delivers >50 mol% 2,7-Isomer vs. Formic Acid Process Giving 3,6-Isomer as Major Product

The EP 0019961 B1 patent establishes a direct head-to-head comparison of isoprene hydrodimerization selectivity. When formic acid is employed as the reducing agent (prior art, US 3,732,328; J. Org. Chem. 1976, 41, 3455–3460), the reaction yields 3,6-dimethylocta-1,7-diene as the primary product, with only low selectivity toward 2,7-dimethylocta-1,7-diene [1]. Replacing formic acid with potassium formate in the presence of water and a sterically hindered trialkylphosphine ligand (e.g., (i-Pr)₃P) on palladium switches the regiochemical outcome: a mixture of dimethylocta-1,7-dienes is obtained in which the 2,7-dimethyl isomer constitutes greater than 50 mol% of the product [1]. This inversion of regioselectivity is not achievable with the formic-acid-based system and directly determines whether the downstream product possesses methyl branches at positions 2 and 7 (linear-extending) or positions 3 and 6 (kinked architecture).

Catalytic hydrodimerization Isoprene dimerization selectivity Regioselective C–C bond formation

Mayr Nucleophilicity Parameter N = 1.58: Differentiating C-Nucleophilicity from Mono-Ene Baselines for Rational Electrophile Partner Selection

The Mayr nucleophilicity database reports a nucleophilicity parameter N = 1.58 (sN = 1.00) for 2,7-dimethylocta-1,7-diene in dichloromethane at 20 °C, determined with a single reference electrophile and referenced to the standardized Mayr–Patz equation log k₂(20 °C) = sN(N + E) [1][2]. For context, the simple mono-ene 2-methylpent-1-ene has N = 0.84 (sN = 1.06) in the same solvent [3], placing the target compound approximately 1.9-fold higher on the nucleophilicity scale. This elevated N value classifies 2,7-dimethylocta-1,7-diene among the more reactive π-nucleophiles in the mono-ene subclass, consistent with the electron-donating effect of two methyl substituents at the terminal sp² carbons. No Mayr parameters have been published for the direct comparator 1,7-octadiene; however, the class-level trend is that 1,1-disubstituted alkenes exhibit systematically higher N values than mono-substituted terminal alkenes due to increased HOMO energy.

Physical organic chemistry Nucleophilicity quantification Mayr reactivity scales

Synthetic Access to Branched C₁₀ Dicarboxylic Acids: 2,7-Dimethyl Substitution Pattern as an Irreplaceable Structural Prerequisite for Dimethyldecanedioic Acid

The Kuraray patent JPH09255595A explicitly identifies 2,7-dimethyl-1,7-octadiene as a synthetic intermediate for dimethyldecanedioic acid (2,7-dimethyldecanedioic acid), a branched C₁₂ dicarboxylic acid . The methyl branches at positions 2 and 7 of the diene map directly onto the final diacid structure following oxidative cleavage or hydroformylation–oxidation sequences. In contrast, unsubstituted 1,7-octadiene would yield linear sebacic acid (decanedioic acid), while hydrodimerization products containing 3,6-dimethylocta-1,7-diene would lead to regioisomeric branched diacids with different chain architectures [1]. The specificity of the 2,7-substitution pattern is therefore structurally deterministic: no alternative C₁₀ diene feedstock can deliver the identical 2,7-dimethyldecanedioic acid skeleton.

Dicarboxylic acid synthesis Polymer intermediates Branched diacid precursors

Terminal 1,1-Disubstituted Diene Architecture: Differentiating Polymerization and Crosslinking Behavior from Internal Diene Isomers

2,7-Dimethyl-1,7-octadiene possesses two terminal double bonds, each 1,1-disubstituted (isopropenyl-type), which imparts distinct reactivity in addition polymerization and crosslinking compared to internal dienes such as 2,6-dimethyl-2,6-octadiene or conjugated diene systems. In diene metathesis chemistry, terminal α,ω-dienes undergo intramolecular ring-closing metathesis (RCM) efficiently, whereas internal dienes exhibit markedly different cyclization kinetics [1]. The 2,7-dimethyl-1,7-octadiene scaffold is also cited in patent literature as a precursor for octadiene derivatives used as crosslinking agents or modifying agents in polyolefin production [2]. The 2,6-dimethyl positional isomer, while also a terminal diene, places one methyl branch at position 6 rather than 7, altering the steric environment of the second double bond and affecting regioselectivity in subsequent addition reactions.

Diene polymerization Crosslinking agents Polyolefin modification

Proven Application Scenarios for 2,7-Dimethyl-1,7-octadiene Grounded in Quantitative Differentiation Evidence


Synthesis of 2,7-Dimethyldecanedioic Acid as a Branched Dicarboxylic Acid Monomer for Specialty Polyesters and Polyamides

2,7-Dimethyl-1,7-octadiene serves as the sole direct precursor to 2,7-dimethyldecanedioic acid via oxidative cleavage or sequential hydroformylation–oxidation of both terminal double bonds . The methyl branches at positions 2 and 7 of the diene are structurally conserved in the resulting C₁₂ diacid, which cannot be accessed from linear 1,7-octadiene (yields linear sebacic acid) or the 3,6-dimethyl isomer (yields differently branched diacid) [1]. This branched diacid is valued in condensation polymerizations where methyl substituents modulate polymer crystallinity, glass transition temperature, and solubility relative to linear aliphatic polyesters or polyamides. Procurement of the correct 2,7-isomer, preferably produced via the potassium formate route to ensure >50 mol% regiochemical purity [2], is essential for reproducible polymer properties.

Rational Design of Electrophile–Nucleophile Reactions Using the Quantified Mayr N Parameter (N = 1.58)

The experimentally determined Mayr nucleophilicity parameter N = 1.58 (sN = 1.00, CH₂Cl₂) enables quantitative prediction of second-order rate constants for reactions of 2,7-dimethyl-1,7-octadiene with any electrophile of known electrophilicity parameter E via the equation log k₂(20 °C) = sN(N + E) [1]. This eliminates the need for trial-and-error screening when selecting electrophilic partners such as stabilized carbocations, Michael acceptors, or cationic metal complexes. For comparison, a simple mono-substituted terminal alkene (2-methylpent-1-ene, N = 0.84) would react approximately 5–6 times slower with a given electrophile (assuming sN ≈ 1) [2]. Researchers designing C–C bond-forming sequences with predictable kinetics should specify the 2,7-dimethyl isomer, as positional isomers lack published N values and may exhibit substantially different nucleophilicities.

Symmetrical Telechelic Intermediate for Bifunctional Derivatization (Diols, Diamines, Diepoxides)

The C₂-symmetric structure of 2,7-dimethyl-1,7-octadiene — featuring two chemically equivalent terminal 1,1-disubstituted double bonds — makes it an ideal scaffold for symmetrical bifunctional derivatization reactions such as dihydroformylation, dihydroboration–oxidation, diepoxidation, or dihydroxylation. Both termini react with identical kinetics, simplifying reaction monitoring and maximizing yields of the symmetrical telechelic product. This contrasts with asymmetric positional isomers (e.g., 2,6-dimethyl-1,7-octadiene) where the two double bonds experience different steric and electronic environments, potentially leading to mixtures of mono- and di-functionalized products. The resulting symmetrical C₁₀ diols, diamines, or diepoxides find application as chain extenders, crosslinkers, or monomers in step-growth polymerizations .

Crosslinking Agent or Modifying Agent in Polyolefin Production

Patent literature identifies octadiene derivatives, including those derived from 2,7-dimethyl-1,7-octadiene, as crosslinking agents or modifying agents for polyolefin production . The terminal diene structure enables incorporation into growing polymer chains via coordination–insertion mechanisms, leaving pendant unsaturation available for post-polymerization crosslinking. The 1,1-disubstituted nature of the double bonds influences both the rate of copolymerization and the stability of the resulting allylic radicals during peroxide-initiated crosslinking. Industrial users developing crosslinkable polyethylene or polypropylene formulations should specify the 2,7-dimethyl isomer, as internal or conjugated diene isomers exhibit different copolymerization kinetics and crosslinking efficiencies.

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